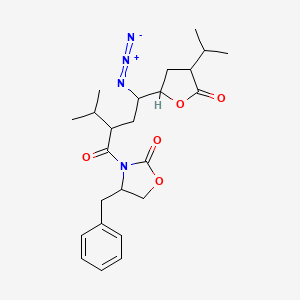

Aliskiren intermediate E

Description

Significance of Advanced Pharmaceutical Intermediates in Active Pharmaceutical Ingredient (API) Manufacturing

Advanced pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). alfa-industry.compharmanoble.com They represent a critical stage in the manufacturing process, bridging the gap between basic raw materials and the final, complex API. alfa-industry.comglobalpharmatek.com The use of these advanced intermediates is essential for the efficient and high-purity production of pharmaceuticals. arborpharmchem.com

Contextual Role of Aliskiren as a Direct Renin Inhibitor in the Renin-Angiotensin-Aldosterone System (RAAS) Cascade

Aliskiren is the first-in-class oral, nonpeptide direct renin inhibitor used for the treatment of hypertension. drugbank.comnih.govnih.gov It functions by directly targeting renin, the enzyme that initiates the Renin-Angiotensin-Aldosterone System (RAAS) cascade. drugbank.comwikipedia.org The RAAS is a critical hormonal system that regulates blood pressure, and fluid and electrolyte balance. clevelandclinic.orgnews-medical.net

The cascade begins when the kidneys release renin in response to low blood pressure or reduced blood volume. clevelandclinic.orgurology-textbook.com Renin then cleaves a protein called angiotensinogen (B3276523) to form angiotensin I. clevelandclinic.orgurology-textbook.com Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). clevelandclinic.orgurology-textbook.com Angiotensin II constricts blood vessels and stimulates the release of aldosterone, which promotes sodium and water retention, both of which increase blood pressure. clevelandclinic.org

By directly inhibiting renin at its active site, Aliskiren blocks the very first and rate-limiting step of this cascade. drugbank.comyoutube.com This action prevents the formation of both angiotensin I and angiotensin II, leading to a reduction in blood pressure. drugbank.comyoutube.com Unlike other antihypertensive drugs that act downstream in the RAAS pathway, such as ACE inhibitors or angiotensin receptor blockers (ARBs), Aliskiren's mechanism provides a more complete suppression of the system by preventing the initial reactive rise in renin activity. ecrjournal.comnih.gov

Structural Definition and Stereochemical Specifications of Aliskiren Intermediate E (e.g., (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy) benzyl)-N,N,8-trimethylnon-4-enamide)

This compound is a key advanced intermediate in the synthesis of Aliskiren. rsc.org Its precise chemical structure and stereochemistry are critical for the successful synthesis of the final active pharmaceutical ingredient.

The specific chemical name for this intermediate is (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N,8-trimethylnon-4-enamide . rsc.orgacs.org The "E" designation in the name indicates the configuration around the double bond in the nonene chain. The "(2S,7R)" specifies the stereochemistry at the chiral centers at positions 2 and 7 of the nonene chain, which is crucial for the biological activity of the final Aliskiren molecule. rsc.org

The synthesis of this intermediate with high stereochemical purity is a significant challenge in the manufacturing of Aliskiren. Research has focused on developing efficient synthetic pathways to produce this intermediate with high yield and the correct stereoisomeric form. rsc.org One approach involves a Kumada cross-coupling reaction, which has been successfully scaled up for large-scale production. acs.orgresearchgate.net

Below is a table summarizing the key identifiers for this compound:

| Property | Value |

| IUPAC Name | (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N,8-trimethylnon-4-enamide rsc.orgacs.org |

| Molecular Formula | C28H47NO3 |

| Key Stereochemical Descriptors | 2S, 7R, E |

| Role | Advanced intermediate in the synthesis of Aliskiren rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32N4O5 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

3-[4-azido-4-(5-oxo-4-propan-2-yloxolan-2-yl)-2-propan-2-ylbutanoyl]-4-benzyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C24H32N4O5/c1-14(2)18(11-20(26-27-25)21-12-19(15(3)4)23(30)33-21)22(29)28-17(13-32-24(28)31)10-16-8-6-5-7-9-16/h5-9,14-15,17-21H,10-13H2,1-4H3 |

InChI Key |

AZMFFFCHYNXWLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(OC1=O)C(CC(C(C)C)C(=O)N2C(COC2=O)CC3=CC=CC=C3)N=[N+]=[N-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Aliskiren Intermediate E

Strategic Approaches to Intermediate E Construction

The assembly of the carbon skeleton of Aliskiren Intermediate E can be achieved through two primary strategic approaches: convergent synthesis, which involves the coupling of complex molecular fragments, and linear synthesis, where the molecule is built in a stepwise fashion from a single starting material.

Convergent Synthesis Design and Fragment Coupling

Convergent synthesis is a highly favored strategy for complex molecules like Aliskiren and its intermediates. researchgate.netunisi.it This approach involves the independent synthesis of two or more key fragments, which are then coupled in the later stages. For this compound, this typically involves the union of a "western" fragment, containing the substituted aromatic ring, and an "eastern" fragment, comprising the chiral amino acid-derived portion.

Linear Synthesis Pathways

In a linear synthesis, the molecular backbone is constructed sequentially, adding carbon atoms or functional groups one or two at a time from a single starting material. While often less efficient for large, complex targets compared to convergent approaches, linear synthesis can be advantageous for certain transformations or when a common precursor can be elaborated through a series of reliable, high-yielding steps. A linear approach to this compound would involve the stepwise extension of a carbon chain from a chiral starting material, systematically installing the required stereocenters and culminating in the formation of the (E)-double bond. This strategy's success is highly dependent on the robustness and stereoselectivity of each individual reaction in the sequence.

Stereoselective Olefination Strategies for the (E)-Geometry

The creation of the C4-C5 double bond with precise (E)-geometry is one of the most critical transformations in the synthesis of this compound. Several powerful and stereoselective olefination reactions have been investigated and successfully applied to achieve this outcome with high fidelity. researchgate.netresearchgate.net

Olefin Cross-Metathesis for E-Selectivity

Olefin cross-metathesis (CM) has emerged as a powerful tool for carbon-carbon double bond formation. illinois.edu This reaction, often catalyzed by ruthenium-based complexes such as Grubbs catalysts, involves the coupling of two different olefin partners. researchgate.net In the context of this compound, a CM strategy would couple a terminal olefin on the western fragment with a terminal olefin on the eastern fragment, releasing ethylene gas as a byproduct and forming the desired internal (E)-alkene. illinois.eduresearchgate.net

The selectivity of the cross-metathesis reaction is influenced by the catalyst generation, substrate sterics, and reaction conditions. Second-generation Grubbs catalysts are often employed to facilitate the coupling of sterically demanding or electronically deactivated olefins. researchgate.net

Table 1: Representative Olefin Cross-Metathesis for this compound Precursors

| Western Fragment | Eastern Fragment | Catalyst (mol%) | Conditions | Yield | E/Z Ratio |

|---|

Note: Data is compiled from representative synthetic approaches described in the literature. researchgate.net

Horner-Wadsworth-Emmons (HWE) Olefination with Diastereocontrol

The Horner-Wadsworth-Emmons (HWE) reaction is a classic and highly reliable method for preparing (E)-alkenes. researchgate.netresearchgate.net This strategy involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, this translates to the coupling of a phosphonate-containing eastern fragment with an aldehyde-containing western fragment (or vice versa).

The reaction typically exhibits high E-selectivity due to the thermodynamic preference for the anti-conformation of the intermediate betaine, which leads to the (E)-alkene upon elimination of the phosphate byproduct. The choice of base and reaction conditions can be tuned to optimize both yield and selectivity. mdpi.comrsc.org

Table 2: Horner-Wadsworth-Emmons Olefination in the Synthesis of this compound

| Phosphonate Fragment | Aldehyde Fragment | Base | Conditions | Yield | Diastereoselectivity |

|---|

Note: Data is representative of typical HWE conditions applied in complex molecule synthesis. rsc.org

Julia and Julia-Kocienski Olefinations for High E/Z Ratios

The Julia olefination and its more modern variant, the Julia-Kocienski olefination, are powerful methods for stereoselective alkene synthesis based on the reaction of a metalated sulfone with a carbonyl compound. researchgate.netresearchgate.net The Julia-Kocienski modification, which often utilizes heteroaromatic sulfones (e.g., benzothiazolyl or tetrazolyl sulfones), is particularly effective and proceeds via a one-pot protocol to deliver alkenes with very high (E)-selectivity. preprints.orgorganic-chemistry.orgresearchgate.net

In a typical approach to this compound, a lithiated heteroaryl sulfone derived from the western fragment reacts with an aldehyde on the eastern fragment. The subsequent rearrangement and elimination cascade stereospecifically yields the (E)-olefin. preprints.orgnih.gov This method is valued for its mild conditions and high functional group tolerance. researchgate.net

Table 3: Julia-Kocienski Olefination for this compound Synthesis

| Sulfone Fragment | Aldehyde Fragment | Activating Group | Base | E/Z Ratio |

|---|---|---|---|---|

| Aromatic Alkyl Sulfone (Western) | Chiral Aldehyde (Eastern) | 1-Phenyl-1H-tetrazol-5-yl (PT) | KHMDS | >98:2 |

Note: E/Z ratios are based on typical outcomes for the Julia-Kocienski reaction as described in the literature. organic-chemistry.org

Chiral Induction and Control of Stereogenic Centers in Intermediate E

The stereoselective synthesis of this compound is a critical challenge due to the presence of multiple stereogenic centers. The precise control of these centers is paramount to ensure the therapeutic efficacy of the final Aliskiren drug substance. Various advanced synthetic methodologies have been developed to achieve high levels of chiral induction.

Asymmetric Allylation Methodologies (e.g., Evans Chiral Auxiliary, Palladium-Catalyzed)

Asymmetric allylation reactions are a powerful tool for the enantioselective formation of carbon-carbon bonds and the introduction of chiral centers. In the context of this compound, both substrate-controlled and catalyst-controlled methods have been successfully employed.

Palladium-catalyzed asymmetric allylation offers a catalytic alternative for the enantioselective synthesis of key intermediates. This method has been applied to the synthesis of allylated acyclic alkyl aryl ketones, which are precursors to advanced intermediates for Aliskiren. acs.org In one approach, a modified Stoltz palladium-catalyzed asymmetric allylation using a t-BuPHOX ligand was employed. acs.org This reaction can produce an α-isopropyl α-allyl aryl ketone in high yield and enantiomeric excess. acs.org The efficiency of palladium-catalyzed asymmetric allylic alkylation (AAA) has also been demonstrated with various nucleophiles, showcasing its versatility in constructing chiral centers. dicp.ac.cnacs.orgnih.govrsc.org

| Methodology | Catalyst/Auxiliary | Substrate Type | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |

| Evans Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Acyl Imide | >90% | >97% ee | researchgate.net |

| Palladium-Catalyzed Asymmetric Allylation | [Pd(allyl)Cl]₂ / t-BuPHOX | Acyclic Alkyl Aryl Ketone | 90% | 88-91% ee | acs.org |

Catalytic Asymmetric Hydrogenation of Precursors (e.g., Iridium-Catalyzed, Rhodium-Catalyzed)

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. This approach has been successfully applied to the synthesis of Aliskiren intermediates through the enantioselective reduction of prochiral olefins.

Iridium-catalyzed asymmetric hydrogenation has proven to be particularly effective for the hydrogenation of unfunctionalized and functionalized olefins. academie-sciences.frdiva-portal.orgub.edu In a formal total synthesis of Aliskiren, iridium-catalyzed asymmetric hydrogenation of two different allylic alcohol fragments was a key step. nih.govdiva-portal.org By screening a variety of N,P-ligated iridium catalysts, optimal catalysts were identified that provided the desired saturated alcohols with high enantioselectivity. nih.govdiva-portal.org Iridium catalysts with chiral P,N ligands, such as those derived from phosphino-oxazolines (PHOX), have shown broad applicability and high efficiency in the asymmetric hydrogenation of challenging substrates. academie-sciences.frchinesechemsoc.org

Rhodium-catalyzed asymmetric hydrogenation is another powerful tool for establishing stereocenters and has been widely used in the synthesis of chiral drugs. rsc.orgdiva-portal.org Chiral rhodium complexes, often employing enantiopure phosphorus ligands, are highly effective for the asymmetric hydrogenation of various classes of alkenes. rsc.org In the context of Aliskiren synthesis, rhodium-catalyzed hydrogenation of specific olefinic precursors can provide access to key chiral building blocks with high enantiomeric purity. The development of tethered TsDPEN-derived cyclopentadienyl rhodium(III) catalysts has expanded the scope of asymmetric hydrogenation to include challenging substrates like nitrones. nih.gov

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Iridium-N,P Ligand | Allylic Alcohol Fragment 1 | Saturated Alcohol 1 | 97% ee | nih.govdiva-portal.org |

| Iridium-N,P Ligand | Allylic Alcohol Fragment 2 | Saturated Alcohol 2 | 93% ee | nih.govdiva-portal.org |

| Rhodium-Chiral Phosphine (B1218219) | α-Nitro Ketone | β-Nitro-α-phenylethanol | >99.9% ee | nih.gov |

Stereoselective Aldol Reactions and Nitroaldol (Henry) Strategies

Aldol and nitroaldol (Henry) reactions are fundamental carbon-carbon bond-forming reactions that can be rendered highly stereoselective to create chiral β-hydroxy carbonyl compounds and β-nitro alcohols, respectively. These products are valuable intermediates in the synthesis of Aliskiren.

Stereoselective aldol reactions , particularly those inspired by polyketide biosynthesis, offer a powerful method for constructing the complex stereochemical arrays found in Aliskiren. nih.govresearchgate.netfrontiersin.org Boron-mediated anti-aldol reactions of lactate-derived ketones, for example, can proceed with high levels of asymmetric induction and diastereoselectivity. The use of chiral auxiliaries, such as Evans auxiliaries, in aldol reactions allows for excellent stereocontrol through the formation of a rigid, chelated transition state.

The Nitroaldol (Henry) reaction provides a versatile route to β-nitro alcohols, which can be readily converted to other important functional groups, such as β-amino alcohols. buchler-gmbh.comwikipedia.orgencyclopedia.pub The asymmetric Henry reaction can be effectively catalyzed by chiral metal complexes or organocatalysts. buchler-gmbh.commdpi.comorganic-chemistry.org This reaction has been identified as a key step in synthetic strategies towards Aliskiren. researchgate.net The use of chiral copper(II) complexes, for instance, has been shown to catalyze the enantioselective Henry reaction to produce chiral nitroalcohols in good yields and enantiomeric excesses. mdpi.com

| Reaction | Catalyst/Auxiliary | Reactants | Product | Stereoselectivity | Reference |

| Asymmetric Aldol Reaction | Evans Auxiliary | Acyl Oxazolidinone + Aldehyde | β-Hydroxy Acyl Oxazolidinone | High Diastereoselectivity | |

| Asymmetric Henry Reaction | Chiral Diamine-Cu(OAc)₂ | Nitroalkane + Aldehyde | β-Nitro Alcohol | High Enantioselectivity | organic-chemistry.org |

| Asymmetric Henry Reaction | Chiral Copper(II) Complex | Nitromethane + Benzaldehyde | Chiral Nitroalcohol | up to 77% ee | mdpi.com |

Other Diastereoselective Transformations (e.g., SmI₂-Promoted Radical Additions, Du Bois Aziridination)

Beyond the more common methods, other powerful diastereoselective transformations have been explored for the synthesis of Aliskiren intermediates.

Samarium(II) iodide (SmI₂)-promoted radical additions are a valuable tool for the formation of carbon-carbon bonds under mild conditions. nih.govsemanticscholar.orgbohrium.comnih.govresearchgate.net SmI₂ is a single-electron transfer agent that can generate radical intermediates from alkyl halides or carbonyl compounds. nih.govnih.gov These radicals can then participate in intramolecular or intermolecular additions to alkenes or alkynes to form new carbon-carbon bonds with a high degree of stereocontrol, often through well-defined transition states. semanticscholar.orgnih.gov

The Du Bois aziridination and related C-H amination reactions offer a direct method for the introduction of nitrogen-containing functional groups. stanford.educhem-station.comstanford.edunih.gov These reactions, often catalyzed by rhodium complexes, allow for the conversion of C-H bonds into C-N bonds. chem-station.com This methodology can be applied to the synthesis of complex molecules and has the potential to be used for the stereoselective introduction of amine functionalities in precursors to this compound.

Applications of Organometallic Catalysis in Key Bond Formations

Organometallic catalysis plays a crucial role in the efficient construction of the carbon skeleton of this compound. Cross-coupling reactions, in particular, are indispensable for the formation of key carbon-carbon bonds.

Iron-Catalyzed Kumada Cross-Coupling for Aryl-Alkyl Coupling

The Kumada cross-coupling reaction, which involves the coupling of a Grignard reagent with an organic halide, is a powerful method for C-C bond formation. While traditionally catalyzed by palladium or nickel, there is growing interest in the use of more sustainable and cost-effective iron catalysts. acgpubs.orgprinceton.edu Iron-catalyzed Kumada cross-coupling has emerged as a viable alternative for aryl-alkyl couplings. acgpubs.orgresearchgate.net

The use of simple iron salts, often in the presence of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA), can significantly improve the yield of the cross-coupled product. nih.gov This methodology is attractive for large-scale synthesis due to the low cost and low toxicity of iron. acgpubs.orgresearchgate.net The reaction mechanism is thought to involve the formation of low-valent iron species that undergo oxidative addition, transmetalation, and reductive elimination. acgpubs.org This approach can be utilized for the coupling of the aryl side chain to an alkyl fragment in the synthesis of this compound.

| Catalyst | Nucleophile | Electrophile | Additive | Key Features | Reference |

| FeCl₃ | Aryl Grignard Reagent | Alkyl Halide | TMEDA | Improved yield, cost-effective | nih.gov |

| Iron(III) fluoride / SIPr | Alkyl Grignard Reagent | Aryl Chloride | - | High yield for electron-rich aryl chlorides | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira variants)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and their application has been explored in constructing key intermediates for complex pharmaceuticals like Aliskiren. While direct Sonogashira or Suzuki couplings to form the main backbone of Aliskiren are not the most commonly cited methods in seminal syntheses, their principles are applied in various strategies, and related palladium-catalyzed reactions are crucial.

One notable application of palladium catalysis is in the asymmetric allylation of acyclic alkyl aryl ketones, which serves to introduce chirality and build up the carbon skeleton necessary for Aliskiren intermediates. This approach can be more advantageous than traditional Grignard-type additions in certain contexts, offering enhanced control over stereochemistry.

The Suzuki-Miyaura coupling , which joins an organoboron species with an organohalide, is a versatile reaction for creating C(sp²)–C(sp²) bonds, particularly for synthesizing biaryl moieties. In the context of Aliskiren synthesis, this reaction is highly relevant for creating the 3,4-dialkoxyphenyl unit or for coupling it to the main aliphatic chain, potentially through an acyl chloride derivative to form a ketone. researchgate.netmdpi.com The reaction typically employs a palladium catalyst and a base. mdpi.commdpi.com

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org This method could be employed to synthesize analogues of Aliskiren or to construct specific side chains that might be later reduced to the required alkyl structure. The reaction is valued for its mild conditions, which helps in preserving complex functionalities elsewhere in the molecule. organic-chemistry.org

| Reaction Variant | Reactant 1 | Reactant 2 | Bond Formed | Key Features |

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., boronic acid) | Organohalide or Acyl Chloride | C-C (Aryl-Aryl, Aryl-Alkyl) | Tolerates a wide range of functional groups; uses non-toxic boron reagents. mdpi.com |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | C-C (Aryl-Alkyne) | Mild reaction conditions; often co-catalyzed by copper salts. nih.govhes-so.ch |

| Asymmetric Allylation | Enol Carbonate | Allylic Electrophile | C-C (Allylic) | Establishes stereocenters with high enantioselectivity. |

Reactivities of Organomagnesium and Organoboron Reagents

The construction of the Aliskiren carbon skeleton often involves the coupling of two major fragments: the aliphatic chain containing several stereocenters and the aromatic 3,4-dialkoxyphenyl unit. The choice of organometallic reagent for this key bond-forming step is critical and demonstrates the distinct reactivities of organomagnesium and organoboron compounds.

In several synthetic routes, the 3,4-dialkoxyphenyl unit is attached to a precursor C-8 lactone-carboxylic acid derivative. researchgate.netresearchgate.net The reactivity of this substrate towards different organometallic reagents has been observed to be markedly different. researchgate.netresearchgate.net

Organomagnesium Reagents (Grignard Reagents): Organomagnesium halides are highly reactive nucleophiles. In the synthesis of Aliskiren intermediates, a Grignard reagent derived from the aromatic portion is coupled with a lactone fragment. researchgate.net This reaction is a cornerstone in forming the C-C bond that links the aromatic head to the aliphatic tail of the molecule. The high reactivity of the Grignard reagent allows for efficient bond formation.

Organoboron Reagents: Organoboron reagents, such as boronic acids, are generally less nucleophilic than their organomagnesium counterparts and require activation by a transition metal catalyst, typically palladium, to undergo cross-coupling reactions (as seen in the Suzuki coupling). organicreactions.orgresearchgate.net When reacting with a lactone-carboxylic acid chloride substrate, organoboron reagents exhibit different reactivity compared to organomagnesium reagents. researchgate.netresearchgate.net This difference can be exploited to achieve selectivity. For instance, a less reactive organoboron reagent might selectively couple at an acyl chloride moiety without attacking a more stable lactone group in the same molecule, a transformation that would be challenging with a highly reactive Grignard reagent.

Reactivity Comparison

| Reagent Type | General Reactivity | Activation | Typical Substrates in Aliskiren Synthesis |

| Organomagnesium | High Nucleophilicity | None (inherently reactive) | Lactones, Acyl Chlorides |

| Organoboron | Lower Nucleophilicity | Requires Pd-catalyst and base | Acyl Chlorides, Organohalides |

Functional Group Interconversions and Protecting Group Chemistry in Intermediate E Synthesis

The synthesis of a complex molecule like an Aliskiren intermediate necessitates a sophisticated strategy of functional group interconversions (FGIs) and the use of protecting groups to mask reactive sites. nih.gov

Functional Group Interconversions: Key FGIs in the synthesis of Aliskiren intermediates include:

Nitro Group Reduction: In some routes, a stereocenter is established via a nitroaldol (Henry) reaction. The resulting nitro group is then reduced to a primary amine, a crucial functionality in the final drug. This reduction is often carried out using catalytic hydrogenation (e.g., with a palladium catalyst) or other reducing agents. researchgate.net

Lactone Aminolysis: A common strategy involves the ring-opening of a lactone intermediate with an appropriate amine (e.g., 3-amino-2,2-dimethylpropionamide). google.com This step simultaneously opens the lactone ring and forms the final amide side chain.

Ketone Reduction: Stereoselective reduction of a ketone to a secondary alcohol is a critical step to install the required (S)-hydroxyl group in the backbone of the molecule. researchgate.netnih.gov This requires careful selection of reducing agents and conditions to achieve the desired diastereoselectivity.

Protecting Group Chemistry: To prevent unwanted side reactions, various functional groups are temporarily masked using protecting groups.

Amine Protection: The primary amine formed from the reduction of a nitro group is often protected, commonly as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the free amine at a later stage of the synthesis. researchgate.net

Hydroxyl Protection: Hydroxyl groups along the molecule's backbone may be protected as ethers or silyl ethers to prevent their interference in reactions such as organometallic additions or oxidations.

Protecting Group Strategy Example

| Functional Group | Protecting Group | Introduction Reagent | Removal Conditions |

| Amine (-NH₂) | Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl) |

| Hydroxyl (-OH) | Silyl Ether (e.g., TBS) | TBSCl, Imidazole | Fluoride source (e.g., TBAF) |

Specific Reaction Conditions and Reagents Employed (e.g., Sodium Hypochlorite, Low Deuterium Water)

The optimization of synthetic routes often involves exploring novel reagents and conditions to improve yield, selectivity, or process safety.

Sodium Hypochlorite (NaOCl): Sodium hypochlorite is a powerful and inexpensive oxidizing agent. researchgate.net While not a standard reagent in the most cited Aliskiren syntheses, its reactivity profile suggests potential applications in specific transformations. For instance, in the Hofmann rearrangement, NaOCl is used to convert a primary amide into a primary amine with one less carbon atom. This could be envisioned as a strategy in alternative syntheses to form a key amine intermediate. Furthermore, its oxidative properties could be applied in epoxidation or dihydroxylation reactions of olefinic intermediates. researchgate.net

Low Deuterium Water (LDW) and the Kinetic Isotope Effect: The use of deuterium in drug discovery is an advanced strategy to improve the pharmacokinetic profile of a drug. nih.gov Replacing a hydrogen atom with a deuterium atom at a site of metabolic oxidation can slow down the rate of metabolism due to the kinetic isotope effect (KIE). This can lead to increased drug stability and a longer half-life. nih.gov

In the synthesis of an Aliskiren intermediate, the strategic use of deuterium could be beneficial. For example, employing low deuterium water as a solvent or using deuterated reagents could subtly influence the transition states of key reactions. This might enhance the stereoselectivity of certain reduction steps or alter reaction rates. While the application of LDW in the production of Aliskiren is not documented in mainstream literature, it represents a frontier in process chemistry for optimizing the synthesis and properties of complex pharmaceuticals. nih.gov

Reaction Mechanisms and Kinetic Studies Relevant to Aliskiren Intermediate E

Elucidation of Mechanistic Pathways for Key Synthetic Transformations

The synthesis of Aliskiren intermediate E involves a series of highly controlled chemical reactions designed to build its complex stereochemical architecture. While multiple synthetic strategies for Aliskiren exist, the formation of an azido-lactone structure, characteristic of intermediate E, relies on specific mechanistic pathways. researchgate.net

One of the most critical transformations is the introduction of the azide (B81097) group (N₃), which serves as a precursor to the amine functionality in Aliskiren. This is typically achieved via a nucleophilic substitution (Sₙ2) reaction. In this pathway, a suitable precursor, often a chiral epoxide, undergoes a Lewis acid-catalyzed ring-opening with a bromide source to form a bromohydrin. The subsequent step involves the displacement of the bromide by an azide ion (from a source like sodium azide, NaN₃). The Sₙ2 mechanism dictates that this reaction proceeds with an inversion of stereochemistry at the carbon center, a crucial element for establishing the correct configuration required for Aliskiren. researchgate.net

Another key aspect is the construction of the lactone ring and the carbon skeleton. Convergent syntheses often involve coupling two main fragments. researchgate.net For instance, a stereoselective catalytic nitroaldol (Henry) reaction has been employed as a key step in some strategies. researchgate.net This reaction, catalyzed by copper, can form a nitrolactone intermediate where the configuration of all four stereocenters is correctly established early in the synthesis. researchgate.net The mechanism involves the formation of a copper enolate from the nitroalkane, which then attacks a chiral aldehyde, with the stereochemical outcome directed by the chiral ligands on the copper catalyst.

Other notable mechanistic pathways employed in various routes leading to similar advanced intermediates include:

Curtius Rearrangement : Used to convert a carboxylic acid to a protected amine (carbamate), which can be a key step in forming the amino-acid-like fragments of the molecule. researchgate.net

Asymmetric Dihydroxylation : This reaction can install two adjacent hydroxyl groups with specific stereochemistry, which are then further manipulated. researchgate.net

Du Bois Aziridination : A rhodium-catalyzed reaction that can create a strained aziridine (B145994) ring, which is then opened regioselectively to install a vicinal amino alcohol moiety, a core feature of Aliskiren. jigspharma.comresearchgate.netacs.org

Detailed Analysis of Catalytic Cycles in Stereoselective Processes

Stereocontrol in the synthesis of Aliskiren intermediates is paramount and is achieved through sophisticated catalytic processes. Cross-coupling reactions, in particular, are vital for forming key carbon-carbon bonds.

The Kumada cross-coupling reaction, which couples an organic halide with a Grignard reagent, is a key method used in the industrial-scale production of Aliskiren and its intermediates. wikipedia.orgacs.org This reaction is typically catalyzed by palladium or nickel complexes, and its mechanism is a well-established catalytic cycle. wikipedia.orgwikiwand.com More recently, for reasons of cost and sustainability, iron-catalyzed versions have been developed specifically for Aliskiren synthesis. researchgate.netiese.edu

Palladium-Catalyzed Cycle: The widely accepted mechanism for the palladium-catalyzed Kumada coupling involves three fundamental steps: wikipedia.orgwikiwand.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of one of the coupling partners (e.g., an aryl or vinyl halide), forming an organo-Pd(II) complex. This increases the oxidation state of palladium from 0 to +2.

Transmetalation : The organomagnesium (Grignard) reagent transfers its organic group to the palladium center, displacing the halide and forming a diorgano-palladium(II) complex.

Reductive Elimination : The two organic groups on the palladium complex couple and are expelled as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Iron-Catalyzed Cycle: The mechanism for the iron-catalyzed Kumada coupling is more complex and less definitively established, with several proposed pathways. researchgate.netacs.org One plausible mechanism mirrors the palladium cycle but with an iron catalyst. The active catalyst is believed to be a low-valent iron species, formed in situ by the reduction of an iron(III) salt (like Fe(acac)₃) by the Grignard reagent. researchgate.net The proposed cycle involves:

Oxidative Addition : A low-valent iron species adds to the alkenyl halide.

Transmetalation : Exchange of the halide for the alkyl group from the Grignard reagent.

Reductive Elimination : The coupled product is eliminated, regenerating the active iron catalyst.

Alternative mechanistic schemes for the iron-catalyzed reaction are also considered, highlighting the complexity of iron's catalytic behavior. researchgate.net

| Step | Palladium-Catalyzed Kumada Coupling | Proposed Iron-Catalyzed Kumada Coupling |

|---|---|---|

| Catalyst Precursor | Pd(II) salts or Pd(0) complexes | Fe(III) salts (e.g., FeCl₃, Fe(acac)₃) |

| Active Catalyst | Pd(0) species | Low-valent Iron species (e.g., 'inorganic Grignard' Fe(MgX)₂) wikiwand.com |

| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination | Similar steps proposed, but with more complex speciation and potential for radical pathways |

| Industrial Application | Common in fine chemical synthesis | Developed for large-scale, sustainable synthesis of Aliskiren intermediates researchgate.netiese.edu |

In organometallic catalysis, particularly with first-row transition metals like iron, single-electron transfer (SET) mechanisms can play a significant role. In the context of the iron-catalyzed Kumada coupling for Aliskiren intermediates, the generation of the active catalyst itself is a prime example of an electron-transfer process. The Fe(III) precatalyst is reduced by the Grignard reagent, an electron-rich species, to a catalytically active low-valent iron state. researchgate.net

Mechanistic studies of related iron-catalyzed cross-couplings suggest that the cycle may not be as straightforward as the classic Pd-catalyzed model and could involve radical intermediates generated via electron transfer. The lability of iron species and their tendency to exist in multiple oxidation states make electron-transfer pathways highly plausible. acs.org

Kinetic Investigations and Determination of Rate-Limiting Steps

Detailed kinetic data, including rate laws and activation energies, for the synthesis of this compound are not widely published. However, studies on the key reactions used in its production provide insight into the factors that control the reaction rate.

For the iron-catalyzed Kumada cross-coupling developed for large-scale Aliskiren intermediate production, process research has identified potential bottlenecks. researchgate.netprinceton.edu

Catalyst Deactivation : One study suggests that the high rates of the cross-coupling are limited by the deactivation of the catalyst. This deactivation is attributed to an "aging" process, likely involving the aggregation of the active iron species into inactive clusters. researchgate.net Maintaining the catalyst in its active, monomeric form is therefore crucial for an efficient reaction.

Grignard Reagent Formation : In some analyses of iron-catalyzed Kumada couplings, the formation of the Grignard reagent itself is considered the potential rate-determining step. princeton.edu This is due to the heterogeneity of the reaction between magnesium metal and the organic halide and its sensitivity to inhibitors like moisture.

In continuous-flow synthesis setups, which have been applied to Aliskiren, reaction kinetics can be precisely controlled, improving yields and reducing reaction times compared to batch processes. researchgate.net For example, a two-step sequence can be completed in as little as 40 minutes under flow conditions, compared to 48 hours in a batch reactor, demonstrating the significant impact of process parameters on reaction kinetics. researchgate.net

Transition State Analysis in Chiral Induction Steps

The creation of multiple stereocenters with high fidelity, as required for this compound, is governed by the energetics of diastereomeric transition states. While specific transition state models for the synthesis of intermediate E are not detailed in the literature, the principles of chiral induction in the relevant reaction types are well-understood. nih.gov

The origin of stereoselectivity lies in the energy difference (ΔΔG‡) between the transition states leading to the different stereoisomers. The chiral catalyst creates a three-dimensional environment where one transition state is significantly lower in energy than the others. nih.gov This stabilization is achieved through a network of non-covalent interactions (e.g., steric repulsion, hydrogen bonding, π-stacking) between the catalyst's chiral ligands and the substrate. nih.gov

For key reactions in Aliskiren synthesis, transition states can be modeled as follows:

Asymmetric Hydrogenation : In the hydrogenation of a prochiral ketone or olefin using a chiral catalyst like a BINAP-Ru(II) complex, the substrate coordinates to the metal center. researchgate.net The chiral BINAP ligand creates a "chiral pocket." The substrate can only fit in a specific orientation to allow for the delivery of hydrogen from the metal to one face of the double bond, leading to the formation of one enantiomer preferentially.

Stereoselective Aldol/Henry Reaction : In a copper-catalyzed Henry reaction, the chiral ligands on the copper center dictate the facial selectivity of the nucleophilic attack. researchgate.net The transition state involves a highly organized assembly of the copper catalyst, the enolate of the nitroalkane, and the aldehyde. The steric and electronic properties of the chiral ligand ensure that the aldehyde approaches the enolate from the least hindered direction, controlling the stereochemistry of the newly formed C-C bond and hydroxyl group.

Modern computational methods, such as Density Functional Theory (DFT), are powerful tools used to model these transient structures and rationalize the observed stereochemical outcomes in complex catalytic systems, including iron-catalyzed cross-couplings. researchgate.net

Process Chemistry and Manufacturing Aspects of Aliskiren Intermediate E

Process Optimization for Enhanced Efficiency and Economical Production

The industrial synthesis of Aliskiren and its intermediates is a subject of continuous improvement to enhance yield, reduce costs, and ensure safety. Research has focused on developing practical and economical processes that avoid expensive reagents and cumbersome chromatographic purifications, making them suitable for industrial scale-up. researchgate.netacs.org

One optimized process for a key Aliskiren intermediate achieves a total yield of over 30%, a significant improvement that is easily adaptable for large-scale production. researchgate.netacs.org Key to this efficiency is the strategic selection of starting materials and intermediates, which eliminates the need for column chromatography. researchgate.net Further cost reductions are realized through the effective reuse of unwanted chiral amino acids via successful decarboxylation, which has been shown to at least halve the cost of the target chiral intermediate and reduce waste. researchgate.net

A notable advancement involves an iron-catalyzed Kumada-Corriu cross-coupling reaction. researchgate.net This method was successfully scaled up to a 50 kg level, demonstrating its industrial viability. researchgate.net A critical component of this scale-up was the development of a protocol using sacrificial methylmagnesium chloride (MeMgCl) to manage the stringent moisture levels required for the consistent preparation of the Grignard reagent, thereby improving the efficiency of the Grignard reaction. researchgate.net

The table below summarizes key optimization strategies and their impact:

| Optimization Strategy | Key Improvement | Impact on Production |

| Avoidance of Expensive Reagents | Use of more cost-effective materials. | Reduces overall manufacturing cost. researchgate.net |

| Elimination of Chromatography | Simplifies purification processes. | Increases efficiency and throughput. researchgate.netacs.org |

| Reuse of Chiral Intermediates | Decarboxylation of unwanted isomers. | Lowers raw material costs and waste. researchgate.net |

| Iron-Catalyzed Cross-Coupling | Use of a less toxic and cheaper catalyst. | Enhances safety and cost-effectiveness. researchgate.net |

| Sacrificial Grignard Reagent | Ensures consistent moisture control. | Improves reliability of the Grignard reaction at scale. researchgate.net |

Scale-Up Methodologies and Technical Considerations for Industrial Production

Scaling up the synthesis of Aliskiren intermediates from the laboratory to industrial production presents several challenges. A practical and scalable synthesis for 3-amino-2,2-dimethylpropanamide, another key intermediate, highlights the importance of optimizing each reaction step for large-scale manufacturing. researchgate.net Challenges in the dimethylation, ammonolysis, and hydrogenation reactions were specifically addressed to ensure a robust multi-kilogram scalable process. researchgate.net

The successful 50 kg scale-up of an Aliskiren intermediate using an iron-catalyzed Kumada cross-coupling reaction underscores the technical considerations required. researchgate.net A significant challenge in scaling up Grignard reactions is ensuring a moisture-free system. This was overcome by using MeMgCl to create a safe and efficient environment for the reaction. researchgate.net

Furthermore, the development of processes that are inherently scalable is a primary goal. An improved process for a key intermediate was designed to be easily scaled up in an industrial setting, avoiding complex purification methods like chromatography. researchgate.netacs.org This approach not only simplifies the manufacturing process but also enhances its economic viability.

Development of Continuous Flow Chemistry and Integrated Manufacturing Processes for Intermediate E

Continuous flow chemistry has emerged as a revolutionary approach in pharmaceutical manufacturing, offering enhanced control, safety, and efficiency compared to traditional batch processing. researchgate.net The synthesis of Aliskiren has been a showcase for the power of continuous flow systems. An end-to-end integrated continuous manufacturing plant has been developed that starts from a chemical intermediate and performs all subsequent reactions, separations, crystallizations, and formulation steps to produce the final tablet. mit.edu

The key advantages of employing continuous flow for Intermediate E production include:

Precise Control: Flow chemistry allows for exact control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and quality. researchgate.net

Enhanced Safety: Hazardous reactions can be performed more safely in small-volume continuous reactors. rsc.org For instance, a rapid online quench with NaOH, which would be highly exothermic in a batch process, is managed safely in a continuous flow setup with the temperature remaining around 40°C. mit.edu

Increased Efficiency: Integrating multiple synthetic and purification steps into a single continuous process eliminates the need to isolate and purify intermediates, saving time and resources. researchgate.netmit.edu

Reaction Engineering Principles and Control of Process Parameters (e.g., Temperature, Pressure, Solvent Systems, Reagent Feed)

The successful synthesis of Aliskiren intermediates on an industrial scale relies on the rigorous application of reaction engineering principles and precise control of process parameters.

Temperature: Temperature control is critical in many steps. For instance, in the preparation of a key intermediate via an Evans auxiliary, the condensation reaction is preferably performed at temperatures ranging from -78°C to room temperature. google.com The subsequent removal of the oxazolidinone group is ideally carried out at 0°C. google.com In continuous flow processes, precise temperature control allows for reactions to be conducted at temperatures exceeding the solvent's atmospheric boiling point, which can accelerate reaction rates. researchgate.net

Pressure: Pressure control is essential, particularly in hydrogenation reactions. In one process, the final hydrogenation step is carried out at 4 bar of hydrogen. google.com Backpressure regulators are standard components in continuous flow systems to maintain stable conditions and prevent gas evolution. researchgate.net

Solvent Systems: The choice of solvent is crucial for reaction efficiency and product purity. Tetrahydrofuran (THF) is a commonly used solvent in several key reactions, including the condensation step with an oxazolidinone derivative and the subsequent cleavage of the auxiliary. google.com Solvent selection also plays a role in purification; for example, a product can be crystallized from a mixture of solvents to achieve high purity. google.com

Reagent Feed: In continuous flow manufacturing, the precise metering of reagents is fundamental. Syringe pumps or more advanced pumping systems are used to deliver reagents at controlled flow rates. researchgate.net In the continuous synthesis of Aliskiren, reagents are fed into reactor coils where the reactions take place under controlled conditions. mit.edu

The table below details the control of various parameters in specific reaction steps for Aliskiren intermediates:

| Parameter | Reaction Step | Controlled Value/Range | Reference |

| Temperature | Condensation with (S)-oxazolidinone | -78°C to Room Temperature | google.com |

| Temperature | Removal of oxazolidinone | 0°C | google.com |

| Temperature | Continuous flow quench | ~40°C | mit.edu |

| Pressure | Hydrogenation | 4 bar | google.com |

| Solvent | Condensation/Cleavage | Tetrahydrofuran (THF) | google.com |

| Solvent | Crystallization | n-Hexane | google.com |

Downstream Processing and Purification Techniques for Intermediate E

The purification of Aliskiren Intermediate E to meet the stringent purity requirements for pharmaceutical use involves sophisticated downstream processing techniques. These methods are designed to be efficient, scalable, and to yield a product of high purity.

Crystallization is a cornerstone of purification in pharmaceutical manufacturing, as over 90% of active pharmaceutical ingredients (APIs) are produced in crystalline form. acs.org For Aliskiren and its intermediates, advanced crystallization protocols are employed to ensure high purity and yield.

A two-stage mixed suspension mixed product removal (MSMPR) continuous reactive crystallization process has been developed for Aliskiren hemifumarate, achieving a purity of over 99% and a yield greater than 92%. researchgate.net This process has been successfully integrated into an end-to-end continuous manufacturing system. researchgate.net The operating temperature and residence time are critical parameters that are optimized to maximize crystal purity and yield. researchgate.net

Filtration is another key step. In the continuous manufacturing setup for Aliskiren, a custom-built continuous filter is used. A thin slurry layer is formed on a rotating porous plate, washed, and then vacuum is applied to remove the mother liquor and wash solvents, yielding a purified wet cake. mit.edu

Evaporation technologies are crucial for solvent removal and concentration of the product stream. In the context of Aliskiren intermediate synthesis, an Agitated Thin Film Evaporator (ATFE) has been successfully used to purify the product from an iron-catalyzed Kumada cross-coupling reaction at a large scale. researchgate.net This technique avoids the need for column chromatography, which is often a bottleneck in production. researchgate.net

In the integrated continuous manufacturing process for Aliskiren, a two-stage drying process is employed. The first stage uses convection-heated drums to produce a thin sheet of powder with less than 5 wt% solvent, which is then further processed. mit.edu

The following table summarizes the downstream processing techniques used for Aliskiren intermediates:

| Technique | Purpose | Key Features | Reference |

| Two-Stage MSMPR Crystallization | Purification and Isolation | Continuous process, high purity (>99%), high yield (>92%) | researchgate.net |

| Continuous Filtration | Solid-Liquid Separation | Rotating porous plate, integrated washing and drying | mit.edu |

| Agitated Thin Film Evaporation (ATFE) | Purification/Solvent Removal | Avoids chromatography, suitable for large-scale production | researchgate.net |

| Two-Stage Convection Drying | Solvent Removal | Reduces solvent content to <5 wt% in a continuous manner | mit.edu |

Process Safety Assessments and Hazard and Operability (HAZOP) Studies

The manufacturing of active pharmaceutical ingredients (APIs) and their intermediates is subject to rigorous process safety assessments to ensure the well-being of personnel, the environment, and the integrity of the manufacturing facility. For this compound, a comprehensive safety evaluation, including Hazard and Operability (HAZOP) studies, is critical. A HAZOP study is a systematic and structured examination of a planned or existing process intended to identify and evaluate problems that may represent risks to personnel or equipment, or prevent efficient operation. sixsigmadsi.comdekra.com

The synthesis of this compound, which is understood to be a lactone derivative, involves several key chemical transformations. A plausible manufacturing process would involve the reduction of a precursor lactone, followed by work-up and purification. Each of these stages presents unique potential hazards and operability challenges that must be meticulously analyzed.

A HAZOP analysis is conducted by a multidisciplinary team that systematically investigates every part of a process, referred to as a "node." thepharmamaster.comirjmets.com For each node, the team uses a series of guidewords (e.g., NO, MORE, LESS, REVERSE) applied to process parameters (e.g., FLOW, TEMPERATURE, PRESSURE, CONCENTRATION) to identify potential deviations from the design intent.

Detailed Research Findings from a Hypothetical HAZOP Study

The following data tables represent a hypothetical but scientifically grounded HAZOP study for the manufacturing process of this compound. The analysis is based on known hazards of similar chemical processes and reagents commonly used in the pharmaceutical industry.

The process is broken down into three main nodes:

Node 1: Reactor - Reduction of Precursor Lactone

Node 2: Quench and Work-up

Node 3: Purification by Chromatography

Node 1: Reactor - Reduction of Precursor Lactone

This stage involves the chemical reduction of a lactone to form the desired intermediate. A common reducing agent for this type of transformation is sodium borohydride. icheme.orgnj.gov The reaction is typically carried out in a suitable solvent, such as an alcohol.

| Guideword | Parameter | Deviation | Possible Causes | Consequences | Safeguards/Recommendations |

| NO | Flow (Reducing Agent) | No addition of reducing agent | Pump failure; Blockage in addition line; Operator error | Incomplete reaction, leading to out-of-specification product and potential issues in downstream processing. | Install flow meter with low-flow alarm; Implement redundant pumps; Regular maintenance of addition lines; Enhanced operator training and checklist verification. |

| MORE | Temperature | Higher temperature | Cooling system failure; Exothermic runaway reaction; Incorrect initial temperature setting. cedrec.com | Accelerated reaction rate leading to thermal runaway; Increased impurity formation; Over-pressurization of the reactor due to solvent boiling. icheme.orgresearchgate.net | High-temperature alarm and automated shutdown of reagent addition; Emergency cooling system; Rupture disc and vent system sized for runaway scenario; Regular calibration of temperature probes. |

| LESS | Agitation | Lower or no agitation | Agitator mechanical failure; Power loss | Localized concentration of reagents leading to "hot spots" and potential for runaway reaction; Poor heat transfer to cooling jacket; Incomplete reaction. | Install agitator rotation sensor with alarm; Backup power supply for critical equipment; Regular inspection and maintenance of agitator seals and motor. |

| AS WELL AS | Contaminants | Presence of water | Ingress from raw materials or equipment not properly dried. | Violent reaction with sodium borohydride, generating flammable hydrogen gas and heat, potentially leading to over-pressurization and fire. nj.govepa.ie | Strict control of raw material specifications; Use of dry solvents; Inert gas blanketing of the reactor; Regular equipment cleaning and drying procedures. |

Node 2: Quench and Work-up

Following the reduction, the reaction is typically quenched to destroy any excess reducing agent. This often involves the addition of an acidic solution, such as methanolic HCl, followed by extraction and phase separation. glindiachemicals.comacs.org

| Guideword | Parameter | Deviation | Possible Causes | Consequences | Safeguards/Recommendations |

| MORE | Flow (Quench Solution) | Faster addition of quench solution | Operator error; Valve failure. | Rapid, uncontrolled generation of hydrogen gas from excess sodium borohydride, leading to a rapid increase in pressure and potential for reactor rupture; Localized temperature increase. icheme.orgnj.gov | Control addition rate via automated dosing system; Training on quench hazards; Pressure monitoring with high-pressure alarm and interlock to stop addition. |

| REVERSE | Phase Separation | Incorrect phase cut | Operator error during separation; Poor phase disengagement. | Loss of product to the aqueous phase, reducing yield; Contamination of the product stream with aqueous impurities, affecting downstream purification. | Use of interface level detectors; Clear and validated work instructions for phase separation; Sight glass on the vessel for visual confirmation. |

| OTHER THAN | pH | Incorrect pH during work-up | Incorrect amount or concentration of acid/base added. | Incomplete neutralization leading to instability of the intermediate; Formation of different salts or by-products; Emulsion formation complicating separation. | Calibrated pH probes in the reactor; Strict procedures for preparing and adding work-up solutions; In-process checks of pH. |

| PART OF | Contaminants | Formation of chloromethane | Instability of methanolic HCl, especially if stored for extended periods. acs.orgyoutube.com | Introduction of a toxic and volatile impurity into the process stream; Potential for operator exposure. | Use freshly prepared methanolic HCl; Store methanolic HCl at low temperatures and for short durations; Adequate ventilation and use of personal protective equipment (PPE). glindiachemicals.comyoutube.com |

Node 3: Purification by Chromatography

To achieve the high purity required for pharmaceutical intermediates, purification by column chromatography is a common final step. However, scaling up chromatographic processes presents operability challenges. chromtech.comchromatographyonline.com An improved process for a key Aliskiren intermediate was developed to avoid this step, highlighting its potential for issues. acs.org

| Guideword | Parameter | Deviation | Possible Causes | Consequences | Safeguards/Recommendations |

| LESS | Separation | Lower resolution of product and impurities | Column degradation or fouling; Incorrect mobile phase composition; Overloading of the column. chromtech.com | Product does not meet purity specifications; Need for reprocessing, leading to lower overall yield and increased cycle time. | Regular column performance testing and regeneration/repacking schedule; In-line conductivity and UV detectors to monitor mobile phase and elution profile; Validated loading capacities. |

| MORE | Pressure | Higher column pressure | Blockage in the column or outlet lines due to precipitation or particulates; High flow rate. | Damage to the chromatography column and packing material; Potential for leaks or rupture of the system, leading to solvent spills and operator exposure. | High-pressure alarms and automated pump shutdown; Use of inline filters; Regular inspection of lines and frits. |

| NO | Flow | No mobile phase flow | Pump failure; Empty solvent reservoir; System blockage. | Column can run dry, irreversibly damaging the stationary phase; Loss of the purification run. | Level sensors on solvent reservoirs with alarms; Redundant pumps for critical processes; Preventative maintenance program for pumps and check valves. |

| OTHER THAN | Elution Profile | Unexpected peaks | Presence of new impurities from previous steps; On-column reactions or degradation of the product. chromatographyonline.com | Contamination of the final product; Requirement for extensive investigation into the source of the new impurity. | Robust process control of upstream steps to ensure consistent impurity profile; Stability-indicating analytical methods to monitor for degradation products. |

Analytical Methodologies for Purity and Stereochemical Integrity of Aliskiren Intermediate E

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are indispensable for separating Aliskiren intermediate E from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is a cornerstone of this analytical process.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Liquid Chromatography (RP-LC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of Aliskiren and its intermediates. oup.comresearchgate.netnih.gov These methods are valued for their precision, accuracy, and ability to separate a wide range of compounds. derpharmachemica.com

For the analysis of Aliskiren and related substances, various RP-LC methods have been developed. A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. researchgate.netnih.govderpharmachemica.comjocpr.com The pH of the buffer is often adjusted to optimize the separation. researchgate.netderpharmachemica.com Detection is typically carried out using a photodiode array (PDA) detector at a wavelength where the analyte absorbs maximally, often around 229 nm or 230 nm. oup.comnih.govderpharmachemica.com

The performance of these methods is validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and robustness. derpharmachemica.comscielo.broup.com For instance, a validated RP-LC method for Aliskiren demonstrated linearity in the concentration range of 10–300 µg/mL with a high correlation coefficient (r = 0.9999). oup.comnih.gov The limits of detection (LOD) and quantitation (LOQ) are also determined to establish the sensitivity of the method. oup.comnih.gov

Table 1: Exemplary RP-HPLC Conditions for Aliskiren Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters XBridge C18 (150 x 4.6 mm, 5 µm) | oup.comnih.gov |

| Mobile Phase | Acetonitrile:water (95:5, v/v) / 25 mM Phosphoric acid (pH 3.0) (40:60, v/v) | oup.comnih.gov |

| Flow Rate | 1.0 mL/min | oup.comnih.gov |

| Detection | PDA at 229 nm | oup.comnih.gov |

| Retention Time | 3.68 min | oup.comnih.gov |

| Linearity Range | 10–300 µg/mL | oup.comnih.gov |

| LOD | 2.38 µg/mL | oup.comnih.gov |

| LOQ | 7.93 µg/mL | oup.comnih.gov |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

While HPLC is the predominant technique, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also have roles in the analysis of organic compounds. TLC is often used for monitoring the progress of reactions due to its speed and simplicity. google.com For instance, in the synthesis of Aliskiren intermediates, TLC can be used to track the consumption of starting materials. google.comgoogle.com

High-Performance Thin-Layer Chromatography (HPTLC) offers enhanced separation efficiency and quantification capabilities compared to standard TLC. A validated HPTLC method has been developed for the simultaneous estimation of Aliskiren with other drugs, demonstrating the utility of this technique. researchgate.net

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of this compound, ensuring it possesses the correct molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Integrity and Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules. Both ¹H NMR and ¹³C NMR are employed to confirm the structural integrity of Aliskiren intermediates. koreascience.krgoogle.comacs.org The chemical shifts (δ), coupling constants (J), and integration of signals in an ¹H NMR spectrum provide detailed information about the number and connectivity of protons. google.comkoreascience.kr Similarly, ¹³C NMR spectra reveal the chemical environment of each carbon atom in the molecule. google.comconicet.gov.ar The use of 2D NMR techniques like HMQC and HMBC can further aid in the definitive assignment of all proton and carbon signals. conicet.gov.armdpi.com

Table 2: Representative NMR Data for an Aliskiren Intermediate

| Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | 6.79-6.67 (m, 3H), 4.17-4.09 (m, 3H), 3.84 (s, 3H), 3.61-3.49 (m, 3H), 3.36 (s, 3H), 2.71 (dd, 1H), 2.61-2.53 (m, 1H), 2.30-1.98 (m, 5H), 1.93-1.78 (m, 3H), 1.42-1.40 (t, 2H), 1.01-0.98 (d, 6H), 0.91-0.87 (d, 6H) | koreascience.kr |

| ¹³C NMR (DMSO-d6) | 178.5, 174.7, 170.2, 147.8, 147.2, 135.9, 133.4, 121.1, 114.2, 112.0, 69.3, 68.7, 65.4, 57.9, 55.5, 54.2, 48.9, 46.3, 42.6, 40.2, 36.6, 33.9, 31.7, 30.4, 29.2, 28.3, 23.5, 20.7, 20.0, 19.4, 17.1 | google.com |

Mass Spectrometry (MS) and LC-MS/MS for Molecular Weight and Trace Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to detect and identify trace-level impurities. When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific technique for quantitative analysis, particularly in complex matrices. nih.govresearchgate.netoup.comnih.gov

Electrospray ionization (ESI) is a common ionization technique used for the analysis of Aliskiren and its intermediates, often in the positive ion mode. nih.govnih.gov The mass spectrometer can be operated in full-scan mode to obtain the molecular ion peak (e.g., [M+H]⁺) or in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity in quantification. oup.comnih.gov For example, a UPLC-MS/MS method was developed for the simultaneous determination of Aliskiren and other drugs in human plasma, demonstrating the power of this technique for bioanalysis. researchgate.netoup.com

Determination of Enantiomeric Excess (ee) and Chiral Purity

Since Aliskiren is a chiral molecule, controlling the stereochemistry of its intermediates is critical. The enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a key quality attribute. wikipedia.org

Chiral HPLC is the primary method for determining the enantiomeric purity of Aliskiren and its intermediates. google.comexlibrisgroup.comnih.gov These methods utilize a chiral stationary phase (CSP) that can differentiate between enantiomers, allowing for their separation and quantification. exlibrisgroup.comnih.gov For instance, an HPLC method using a Chiralpak IC column has been validated for the enantiomeric purity of Aliskiren, achieving a resolution greater than 3.0 between the enantiomers. oup.comexlibrisgroup.comnih.gov The method was sensitive enough to detect the undesired R-isomer at a level of 0.2 µg/mL. oup.comexlibrisgroup.comnih.gov

Table 3: Chiral HPLC Method for Aliskiren Enantiomeric Purity

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak IC | oup.comexlibrisgroup.comnih.gov |

| Mobile Phase | Acetonitrile:n-butylamine (100:0.1, v/v) | oup.comexlibrisgroup.comnih.gov |

| Flow Rate | 1.0 mL/min | oup.comexlibrisgroup.comnih.gov |

| Detection | UV at 228 nm | oup.comexlibrisgroup.comnih.gov |

| Resolution | > 3.0 | oup.comexlibrisgroup.comnih.gov |

| LOD (R-isomer) | 0.2 µg/mL | oup.comexlibrisgroup.comnih.gov |

In some synthetic routes, the enantiomeric excess of an intermediate is determined after conversion to a derivative, such as a methyl ester, which may be more amenable to chiral separation. google.com The development of efficient pathways for synthesizing chiral intermediates with high enantiomeric purity (e.g., >97% ee) is a significant focus in the manufacturing of Aliskiren. rsc.org

Evaluation of Diastereomeric Ratio (dr) and Geometric Isomer (E/Z) Selectivity

The stereochemical complexity of Aliskiren, which contains four chiral centers, necessitates rigorous control over the stereochemistry of its intermediates. This compound is a critical precursor whose diastereomeric and geometric isomeric purity directly impacts the quality and efficacy of the final active pharmaceutical ingredient. Analytical methodologies are therefore essential to accurately determine the diastereomeric ratio (dr) and the selectivity of the geometric E/Z isomers.

High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is a primary technique for separating and quantifying stereoisomers. nih.govmdpi.com The selection of an appropriate chiral stationary phase (CSP) is crucial for achieving baseline separation of diastereomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have demonstrated effectiveness in resolving chiral compounds. mdpi.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution and analysis time. mdpi.com In some synthetic routes leading to Aliskiren, a modified Julia-Kocienski olefination is employed to construct a key double bond, which can result in the formation of both E and Z isomers. researchgate.netresearchgate.net HPLC methods are used to determine the E/Z ratio, with some processes reporting high selectivity, achieving up to a 13.6:1 E/Z ratio. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis. nih.gov Proton (¹H) NMR can be used to determine the diastereomeric ratio by integrating the signals of protons that are unique to each diastereomer. core.ac.uk The chemical shifts and coupling constants of specific protons can differ significantly between diastereomers due to their different spatial arrangements. Two-dimensional NMR techniques, such as COSY and NOESY, can provide further insight into the relative stereochemistry of the molecule. nih.govresearchgate.net For instance, the diastereomeric ratio of certain lactone intermediates in Aliskiren synthesis has been calculated by analyzing ¹H NMR spectra. core.ac.uk

A combination of liquid chromatography with other detectors, such as circular dichroism (LC-CD), can also be employed. This hyphenated technique allows for the identification of enantiomers based on their opposite CD Cotton effect curves, complementing the separation data from HPLC. nih.gov

Table 1: Analytical Techniques for Stereochemical Evaluation of this compound

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| Chiral HPLC | Separation and quantification of diastereomers. | Chiral stationary phase (e.g., polysaccharide-based), mobile phase composition, flow rate, detection wavelength. |

| ¹H NMR Spectroscopy | Determination of diastereomeric ratio (dr). | Integration of distinct proton signals, chemical shifts, coupling constants. |

| 2D NMR (COSY, NOESY) | Confirmation of relative stereochemistry. | Correlation peaks indicating through-bond and through-space proton interactions. |

| LC-CD | Identification of enantiomers. | Circular dichroism spectra (Cotton effect). |

Impurity Profiling and Related Substances Analysis in Intermediate E

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. medwinpublishers.combiomedres.us For this compound, this involves the identification, characterization, and quantification of any unwanted chemical entities.

Identification of Synthetic By-products and Process-Related Impurities

Impurities in this compound can originate from various sources during the manufacturing process. These include unreacted starting materials, reagents, by-products from side reactions, and intermediates from alternative reaction pathways. medwinpublishers.comijrpr.com The synthesis of a complex molecule like Aliskiren often involves multiple steps, each with the potential to generate impurities. google.comallfordrugs.com For example, in syntheses involving lactone intermediates, incomplete reactions or side reactions can lead to the presence of related substances. allfordrugs.com

Common process-related impurities might include isomers (stereoisomers or positional isomers), products of over-reaction, or compounds formed from the reaction of intermediates with residual solvents or catalysts. ijrpr.com During the synthesis of Aliskiren, several related substances have been identified, such as the Aliskiren acid impurity, amino lactone impurity, and various diastereomers. derpharmachemica.com The identification of these impurities is typically achieved using hyphenated analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). ijrpr.com LC-MS provides both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer, enabling the tentative identification of unknown compounds. nih.gov Further structural elucidation is often accomplished by isolating the impurity and analyzing it with NMR spectroscopy and other spectroscopic methods. nih.govresearchgate.net

Table 2: Common Synthetic and Process-Related Impurities in Aliskiren Synthesis

| Impurity Type | Potential Source | Example |

|---|---|---|

| Starting Materials | Incomplete reaction. | Residual precursors to Intermediate E. |

| By-products | Side reactions during synthesis. | Dimerization products, products of incomplete cyclization. medwinpublishers.com |

| Intermediates | Alternative reaction pathways. | Isomeric intermediates. |

| Reagents/Solvents | Residual catalysts or solvents. | Reaction products with residual chemicals. ijrpr.com |

| Known Related Substances | Documented impurities from Aliskiren process. | Aliskiren Acid Impurity, Amino Lactone Impurity. derpharmachemica.com |

Stress Degradation Studies and Development of Stability-Indicating Analytical Methods

Stress degradation studies are performed to understand the intrinsic stability of a drug substance intermediate and to develop stability-indicating analytical methods. nih.govoup.com These studies involve subjecting the intermediate to harsh conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis, as mandated by ICH guidelines. nih.govresearchgate.net The degradation products formed under these stress conditions are then identified and characterized. This information is crucial for predicting potential degradation pathways and for establishing appropriate storage and handling conditions.

For Aliskiren and its intermediates, forced degradation studies have been conducted to identify potential degradants. nih.govresearchgate.netderpharmachemica.com For instance, studies on Aliskiren have shown that it degrades under various stress conditions, leading to the formation of several degradation products. nih.govoup.com An interesting finding in some studies was the cyclization of the molecule following hydrolysis. nih.govresearchgate.net

The primary goal of these studies is to develop a stability-indicating analytical method, typically an RP-HPLC method, that is capable of separating the main compound from all its potential impurities and degradation products. oup.comderpharmachemica.comnih.gov The specificity of the method is demonstrated by showing that the peaks for the intermediate, its impurities, and degradants are well-resolved. derpharmachemica.comoup.com

Table 3: Stress Conditions for Degradation Studies of Aliskiren Intermediates

| Stress Condition | Typical Parameters | Potential Degradation Pathway |

|---|---|---|

| Acid Hydrolysis | e.g., 0.1 N HCl, elevated temperature. | Hydrolysis of amide or ether linkages. oup.com |

| Base Hydrolysis | e.g., 0.1 N NaOH, elevated temperature. | Hydrolysis, epimerization. oup.com |

| Oxidative Degradation | e.g., 3-30% H₂O₂, ambient temperature. | Oxidation of susceptible functional groups. oup.com |

| Thermal Degradation | e.g., Dry heat at 60-80°C. | Thermally induced decomposition. oup.com |

| Photolytic Degradation | Exposure to UV or fluorescent light. | Light-induced degradation. oup.com |

Method Validation and Quality Control Assurance for Intermediate E

Once a suitable analytical method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose, which is the quality control of this compound. scielo.br Method validation is performed according to ICH guidelines and typically includes the evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. oup.comrasayanjournal.co.in

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. oup.com

Linearity and Range: The method demonstrates a linear relationship between the analyte concentration and the analytical response over a specified range. scielo.brrasayanjournal.co.in For Aliskiren, linearity has been demonstrated in various concentration ranges with correlation coefficients (r²) greater than 0.999. oup.comderpharmachemica.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, with mean recovery values typically expected to be within 98-102%. oup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), which should generally be less than 2%. oup.comderpharmachemica.com

LOD and LOQ: The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. oup.comrasayanjournal.co.in

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rasayanjournal.co.in

The validated method becomes a part of the quality control strategy for this compound, ensuring that each batch meets the predefined specifications for purity, stereochemical integrity, and impurity levels before it is used in the subsequent steps of Aliskiren synthesis.

Table 4: Typical Validation Parameters for an HPLC Method for this compound

| Validation Parameter | Typical Acceptance Criteria (as per ICH) |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |

| Limit of Quantitation (LOQ) | Sufficiently low to quantify impurities at the specification level (e.g., 0.1%). |

| Robustness | No significant impact on results from minor changes in method parameters. |

Computational and Theoretical Studies on Aliskiren Intermediate E

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction